molecular formula C90H151NO9Si2 B1141116 N-[(2S,3S,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-1-[(2S,5S)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide CAS No. 205371-69-3

N-[(2S,3S,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-1-[(2S,5S)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide

カタログ番号: B1141116
CAS番号: 205371-69-3
分子量: 1447.3 g/mol
InChIキー: HPJYBSPOJHWLRR-WQIORNSKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(2S,3S,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-1-[(2S,5S)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide is a synthetic derivative of KRN7000, a glycolipid known for its immunomodulatory properties

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S,3S,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-1-[(2S,5S)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of the starting material are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole.

    Benzylation: The protected intermediate is then benzylated using benzyl bromide and a strong base like sodium hydride (NaH).

    Coupling Reaction: The benzylated intermediate is coupled with a suitable lipid moiety under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for such complex molecules often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of automated synthesizers and high-throughput screening techniques.

化学反応の分析

Types of Reactions

N-[(2S,3S,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-1-[(2S,5S)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or silyl groups.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could produce alcohols.

科学的研究の応用

Pharmaceutical Applications

N-[(2S,3S,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxyoctadecan-2-yl]hexacosanamide has been investigated for its potential in drug formulation and delivery systems due to its unique structural properties.

Lipid-Based Drug Delivery Systems

The compound's high lipophilicity makes it suitable for formulating lipid-based drug delivery systems. It can enhance the solubility and bioavailability of hydrophobic drugs. Studies have shown that compounds with similar structures can improve the pharmacokinetic profiles of poorly soluble drugs by facilitating their absorption in the gastrointestinal tract .

Antiviral Activity

Research indicates that derivatives of this compound may exhibit antiviral properties. For instance, conformationally locked nucleoside analogues have been developed using similar silyl ether structures to enhance their stability and efficacy against viral infections .

Material Science Applications

The compound's unique chemical structure allows it to be utilized in advanced materials science applications.

Surface Modification

N-[(2S,3S,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxyoctadecan-2-yl]hexacosanamide can be used for modifying surfaces to improve hydrophobicity. This property is valuable in creating self-cleaning surfaces and enhancing the durability of coatings .

Nanotechnology

In nanotechnology, the compound can serve as a stabilizer for nanoparticles. Its ability to form stable dispersions can be leveraged in various applications including drug delivery systems and biosensors .

Case Study 1: Enhancement of Drug Solubility

A study explored the use of N-[(2S,3S,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxyoctadecan-2-yl]hexacosanamide in enhancing the solubility of a poorly soluble anti-cancer drug. The results showed a significant increase in solubility and improved cellular uptake compared to conventional formulations .

Case Study 2: Surface Coating Applications

Another investigation focused on the application of this compound in creating hydrophobic coatings on glass surfaces. The modified surfaces exhibited self-cleaning properties when exposed to water droplets due to the low surface energy imparted by the compound .

作用機序

The mechanism of action of N-[(2S,3S,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-1-[(2S,5S)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide involves:

    Activation of NKT Cells: The compound binds to CD1d molecules on antigen-presenting cells, leading to the activation of NKT cells.

    Cytokine Release: Activated NKT cells release cytokines that modulate the immune response.

    Pathways Involved: The compound influences pathways related to immune cell activation and cytokine production.

類似化合物との比較

Similar Compounds

    KRN7000: The parent compound, known for its immunomodulatory properties.

    α-GalCer: Another glycolipid with similar immune-activating properties.

Uniqueness

N-[(2S,3S,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-1-[(2S,5S)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide is unique due to its specific modifications, which may enhance its stability and efficacy in biological systems compared to its parent compound and other similar glycolipids.

特性

CAS番号

205371-69-3

分子式

C90H151NO9Si2

分子量

1447.3 g/mol

IUPAC名

N-[(2S,3S,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-1-[(2S,3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide

InChI

InChI=1S/C90H151NO9Si2/c1-13-15-17-19-21-23-25-27-28-29-30-31-32-33-34-35-36-37-39-41-43-45-59-69-83(92)91-80(84(100-102(11,12)90(6,7)8)81(99-101(9,10)89(3,4)5)68-58-44-42-40-38-26-24-22-20-18-16-14-2)74-97-88-87(96-73-79-66-56-49-57-67-79)86(95-72-78-64-54-48-55-65-78)85(94-71-77-62-52-47-53-63-77)82(98-88)75-93-70-76-60-50-46-51-61-76/h46-57,60-67,80-82,84-88H,13-45,58-59,68-75H2,1-12H3,(H,91,92)/t80-,81+,82+,84-,85-,86-,87+,88-/m0/s1

InChIキー

HPJYBSPOJHWLRR-WQIORNSKSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)C(C(CCCCCCCCCCCCCC)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

異性体SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)[C@@H]([C@@H](CCCCCCCCCCCCCC)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

正規SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)C(C(CCCCCCCCCCCCCC)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

同義語

N-[(1S,2S,3R)-2,3-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-[[[2,3,4,6-tetrakis-O-(phenylmethyl)-α-D-galactopyranosyl]oxy]methyl]heptadecyl]hexacosanamide

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。